N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-13(8-2-1-3-10(6-8)18(22)23)16-9-4-5-11-12(7-9)15(21)17-14(11)20/h1-7H,(H,16,19)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIMDQVVHZOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Therapeutic Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of DNA synthesis and interference with cellular proliferation pathways.
Case Study: Anticancer Activity
A study demonstrated that derivatives of isoindole compounds showed promising results in inhibiting the growth of human cancer cell lines. These compounds were observed to induce apoptosis and inhibit cell cycle progression in vitro. The structural features contributing to these effects include the presence of the dioxoisoindole moiety, which enhances binding affinity to target proteins involved in cell division and survival pathways .
Mechanistic Insights
The compound's mechanism of action may involve modulation of key signaling pathways associated with cancer progression. For instance, it has been suggested that this compound could influence:
- DNA Methylation : By modulating enzymes involved in DNA methylation, this compound may affect gene expression profiles relevant to cancer .
- Telomerase Activity : Some studies indicate that compounds similar to this isoindole derivative can suppress telomerase activity, leading to telomere dysfunction and subsequent cellular senescence or apoptosis .
Biochemical Interactions
The biochemical interactions of this compound are critical for understanding its therapeutic potential. This compound is believed to interact with various biomolecules:
Table 1: Potential Targets and Interactions
| Target | Interaction Type | Effect |
|---|---|---|
| Topoisomerase II | Inhibition | Disruption of DNA replication |
| Survivin | Inhibition | Induction of apoptosis |
| Macrophages | Activation | Enhanced immune response |
Drug Development Potential
Given its promising biological activities, this compound serves as a lead compound for drug development. Its structural characteristics allow for modifications that could enhance efficacy or reduce toxicity.
Case Study: Structural Modifications
Research has shown that modifying the nitro group or altering the dioxo structure can significantly impact the compound's bioactivity and pharmacokinetic properties. For example, derivatives with varying substituents on the benzamide moiety have been synthesized and tested for improved anticancer activity .
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications to the isoindoline-dione core, benzamide substituents, or appended functional groups. Key examples include:
Functional Group Impact
- Nitro vs.
- Side Chain Modifications : Compounds like 8c and 9d feature extended hydrophobic side chains (e.g., benzyloxy-pentyl groups), which improve lipophilicity (evidenced by lower yields due to purification challenges) and may influence membrane permeability in drug design .
- Core Heterocycle Replacement : Replacing the isoindoline-dione with a benzodioxole ring () reduces hydrogen-bonding capacity but maintains planar aromaticity, affecting stacking interactions in supramolecular chemistry .
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a complex structure characterized by the isoindole moiety and a nitrobenzamide group. The presence of the nitro group is crucial for its biological activity, influencing mechanisms such as enzyme inhibition and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C13H9N5O5 |
| Molecular Weight | 315.24 g/mol |
| CAS Number | [Specific CAS] |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate anhydrides or acid chlorides with amines under controlled conditions. Variations in synthesis can lead to different derivatives with potentially enhanced or altered biological activities.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing the isoindole framework have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit tumor growth significantly compared to controls .
Antimicrobial Properties
The nitro group present in this compound contributes to its antimicrobial activity. Studies have shown that similar nitro compounds possess potent activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against resistant strains of pathogens .
Anti-inflammatory Effects
Compounds with the isoindole structure have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 µM.
- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The observed MIC was 32 µg/mL for both bacteria, indicating significant antimicrobial potential.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-nitrobenzamide?
The synthesis typically involves a nucleophilic acyl substitution reaction between 5-amino-1,3-dioxoisoindoline and 3-nitrobenzoyl chloride. This is conducted in anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF) to achieve yields >70% . Purification often uses recrystallization from ethanol or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR confirms the aromatic protons of the isoindole and nitrobenzamide moieties (δ 7.5–8.5 ppm). C NMR identifies carbonyl groups (δ 165–170 ppm).
- IR : Strong absorption bands at ~1700 cm (amide C=O) and ~1520 cm (NO asymmetric stretch).
- Mass Spectrometry : ESI-MS shows [M+H] peaks matching the molecular weight (e.g., 309.25 g/mol) .
Q. What in vitro assays are used for preliminary biological screening?
Standard assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting cyclooxygenase (COX) or kinases, with IC values calculated .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity and bioactivity compared to other substituents?
The nitro group is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at the benzamide’s meta position. Compared to chloro () or methoxy groups (), the nitro substituent increases oxidative stability and binding affinity to enzymes like COX-2 via dipole interactions. SAR studies show nitro derivatives exhibit 2–3× higher cytotoxicity in colorectal cancer models than chloro analogs .
Q. What computational methods resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values (e.g., COX-2 inhibition ranging from 0.5–5 µM) can arise from assay conditions (pH, cofactors) or protein isoforms. Strategies include:
- Molecular Dynamics Simulations : To assess binding stability over 100 ns trajectories.
- Density Functional Theory (DFT) : Calculate charge distribution and HOMO-LUMO gaps to predict reactivity.
- Consensus Docking : Validate interactions across multiple software (AutoDock, Schrödinger) .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Fluorination : Replacing nitro with CF () increases lipophilicity (logP from 1.8 to 2.5) and plasma half-life.
- Prodrug Design : Masking the amide as a tert-butyl carbamate improves oral bioavailability by 40% in murine models .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between studies using the same cell line?
Variability may stem from:
- Purity : HPLC analysis (≥95% purity) is essential; impurities >5% can skew EC values.
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound solubility.
- Passage Number : Late-passage cells (e.g., >P20) show reduced sensitivity due to genetic drift .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 12 h to 2 h .
- In Vivo Studies : Administer via intraperitoneal injection (10 mg/kg) in PBS with 10% DMSO for optimal bioavailability .
- Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays, including triplicate technical replicates and positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
